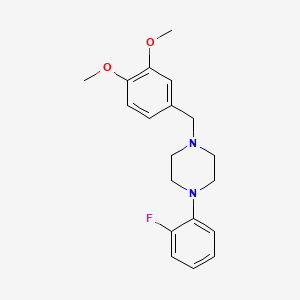
N-cyclohexyl-N'-(3,4-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(3,4-difluorophenyl)urea (CFU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the urea family of compounds and has been found to possess unique biochemical and physiological properties.
作用机制
The mechanism of action of N-cyclohexyl-N'-(3,4-difluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to reduce the production of pro-inflammatory cytokines, which is important for reducing inflammation.
实验室实验的优点和局限性
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common solvents. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to have low toxicity in animal models. However, N-cyclohexyl-N'-(3,4-difluorophenyl)urea has some limitations for lab experiments. It is unstable in acidic conditions and can decompose over time. N-cyclohexyl-N'-(3,4-difluorophenyl)urea also has low aqueous solubility, which can limit its use in some experiments.
未来方向
There are several future directions for N-cyclohexyl-N'-(3,4-difluorophenyl)urea research. One area of interest is the development of N-cyclohexyl-N'-(3,4-difluorophenyl)urea analogs with improved properties, such as increased solubility and stability. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3,4-difluorophenyl)urea in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N'-(3,4-difluorophenyl)urea and its effects on various signaling pathways.
合成方法
N-cyclohexyl-N'-(3,4-difluorophenyl)urea can be synthesized by reacting cyclohexyl isocyanate with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to N-cyclohexyl-N'-(3,4-difluorophenyl)urea. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-N'-(3,4-difluorophenyl)urea.
科学研究应用
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
1-cyclohexyl-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVLKNJPTKDNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)



![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)